(3R)-3-Aminopentanenitrile methanesulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

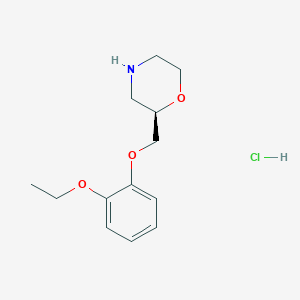

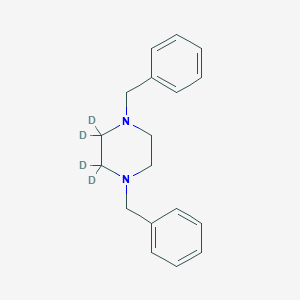

“(3R)-3-Aminopentanenitrile methanesulfonate” is a chemical compound that likely contains an aminopentanenitrile group and a methanesulfonate group. The “3R” denotes the configuration of the chiral center in the aminopentanenitrile group .

Molecular Structure Analysis

The molecular structure of “(3R)-3-Aminopentanenitrile methanesulfonate” would likely include multiple bonds, rotatable bonds, and possibly a sulfone or sulfonate group .

Chemical Reactions Analysis

Methanesulfonic acid (MSA), a component of methanesulfonate, is a very strong acid that is stable against chemical oxidation and reduction . It’s used in hydrometallurgy and has several appealing properties .

科学的研究の応用

Atmospheric Chemistry and Environmental Impact

Methanesulfonate, derived from the atmospheric oxidation of dimethyl sulfide (DMS) produced by oceanic phytoplankton, significantly contributes to marine aerosols. Its hygroscopic properties, critical in cloud condensation processes, are examined through studies revealing that methanesulfonate salts like CH3SO3Na, CH3SO3K, and (CH3SO3)2Ca show distinct hygroscopic behaviors at various relative humidities, affecting cloud formation and climate modeling (Guo et al., 2020). The transformation of methanesulfonic acid (MSA) and its salts through heterogeneous OH oxidation, further elucidating their roles in atmospheric chemistry, highlights the complex processes affecting aerosol composition and dynamics (Kwong et al., 2018).

Organic Synthesis and Catalysis

Methanesulfonic acid and its derivatives serve as catalysts and intermediates in various organic syntheses. For instance, manganese dioxide and methanesulfonic acid systems efficiently promote alkylation of benzylic ethers and carbamates with ketones, demonstrating the versatility of methanesulfonic acid in facilitating C-H bond activation under mild conditions (Liu et al., 2013). Similarly, the use of glycosyl methanesulfonates in regio- and stereoselective couplings, catalyzed by diarylborinic acids, underscores the role of methanesulfonates in the synthesis of complex molecules, including carbohydrates (D’Angelo & Taylor, 2016).

Energy Storage and Electrochemistry

The study of vanadium redox flow batteries (VRFBs) introduces methanesulfonic acid (MSA) and aminomethylsulfonic acid (AMSA) as additives enhancing the electrochemical properties and thermal stability of electrolytes. These additives improve the activity and reversibility of the V(IV)/V(V) redox couple, demonstrating the potential of methanesulfonic acid derivatives in optimizing energy storage systems (He et al., 2013).

Chemical Stability and Reactivity Studies

Research into the stability and reactivity of methanesulfonic acid and its derivatives under various conditions offers insights into their behavior in different chemical environments. For example, the formation and decomposition of methanesulfonyl iodide in aqueous solutions have been explored, providing valuable information on its potential applications and reactivity patterns (Rajakaruna et al., 2019).

将来の方向性

Methanesulfonic acid, a component of methanesulfonate, is expected to become more widely available and increasingly attractive due to its many applications and the industrialization of a new sustainable synthesis process . This could potentially impact the future directions of compounds like “(3R)-3-Aminopentanenitrile methanesulfonate”.

特性

IUPAC Name |

(3R)-3-aminopentanenitrile;methanesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2.CH4O3S/c1-2-5(7)3-4-6;1-5(2,3)4/h5H,2-3,7H2,1H3;1H3,(H,2,3,4)/t5-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFUWGHZSEBRWEO-NUBCRITNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

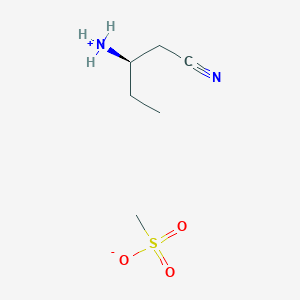

CCC(CC#N)N.CS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CC#N)N.CS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60722054 |

Source

|

| Record name | Methanesulfonic acid--(3R)-3-aminopentanenitrile (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60722054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R)-3-Aminopentanenitrile methanesulfonate | |

CAS RN |

474645-97-1 |

Source

|

| Record name | Methanesulfonic acid--(3R)-3-aminopentanenitrile (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60722054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。